2-Chloro-3-dimethoxymethylpyrazine

Organic Synthesis Process Chemistry Quality Control

Researchers often face limitations when aldehyde functionality is incompatible with nucleophilic substitution reactions on chloroarenes. 2-Chloro-3-dimethoxymethylpyrazine solves this by providing an orthogonal, masked aldehyde as a dimethoxymethyl acetal. This scaffold enables sequential SNAr diversification at the chloro group followed by acid-catalyzed deprotection to reveal a reactive aldehyde. Its higher cLogP (2.85 vs. 1.56 for the methoxy analog) makes it a strategic probe for lipophilicity-solubility SAR studies. Key advantages: - Allows SNAr diversification that simpler chloro-methyl analogs cannot accommodate - Facilitates pteridine and fused heterocycle assembly - Provides a direct comparison point for lipophilic efficiency studies

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 1363381-88-7
Cat. No. B1404965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-dimethoxymethylpyrazine
CAS1363381-88-7
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCOC(C1=NC=CN=C1Cl)OC
InChIInChI=1S/C7H9ClN2O2/c1-11-7(12-2)5-6(8)10-4-3-9-5/h3-4,7H,1-2H3
InChIKeyXUZGBJHQJFVURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-dimethoxymethylpyrazine Procurement Guide


2-Chloro-3-dimethoxymethylpyrazine (CAS 1363381-88-7) is a heterocyclic pyrazine derivative bearing a chloro substituent and a dimethoxymethyl (acetal) group. This compound serves as a versatile small-molecule scaffold in pharmaceutical and agrochemical research, particularly valued as an intermediate in the construction of complex heterocycles . The dimethoxymethyl moiety functions as a protected aldehyde, enabling orthogonal synthetic strategies that are not feasible with simpler chloro-methyl or chloro-methoxy analogs [1].

Heterocyclic intermediate scaffold for pharma and agrochemical research
Dimethoxymethyl group acts as protected aldehyde for orthogonal synthesis
Chloro substituent enables further SNAr functionalization

2-Chloro-3-dimethoxymethylpyrazine vs. Common Pyrazine Analogs


Direct substitution with 2-Chloro-3-methylpyrazine or 2-Chloro-3-methoxypyrazine is not chemically equivalent. The dimethoxymethyl acetal confers distinct reactivity profiles, enabling acid-catalyzed deprotection to a reactive aldehyde intermediate and subsequent diversification [1]. In contrast, the methyl and methoxy analogs lack this latent aldehyde functionality, limiting downstream synthetic pathways. Additionally, the increased molecular volume and lipophilicity of the dimethoxymethyl group alter compound handling and partitioning behavior compared to simpler analogs .

Missing latent aldehyde reactivity
2-Chloro-3-methylpyrazine and 2-Chloro-3-methoxypyrazine lack the acetal group; cannot undergo acid-catalyzed deprotection to a formyl intermediate.
Altered lipophilicity and partitioning
Predicted log P differs significantly from methoxy analog; may shift cellular assay partitioning behavior and handling properties.
Different molecular volume and handling
Increased steric bulk of dimethoxymethyl group influences solubility and physical handling relative to simpler methyl or methoxy analogs.

2-Chloro-3-dimethoxymethylpyrazine Quantitative Comparison


Higher Purity for Reproducible Synthesis

2-Chloro-3-dimethoxymethylpyrazine is commercially available with a purity specification of NLT 98% (GC/HPLC) , exceeding the typical 95% minimum purity offered for the comparator 2-Chloro-3-methylpyrazine by multiple suppliers . This higher purity specification reduces the risk of side reactions and purification challenges in multi-step synthetic sequences where trace impurities can accumulate and impact yield.

Purity specification
Data to verify
NLT 98% vs. 95% (2-Chloro-3-methylpyrazine)
Higher purity may reduce side-reaction risk and simplify multi-step purification.
Vendor CoA specifications; independent verification recommended.
Organic Synthesis Process Chemistry Quality Control

Enhanced Lipophilicity for Cellular Permeability

Predicted cLogP for 2-Chloro-3-dimethoxymethylpyrazine is 2.85 , a significant increase over the 1.56 calculated for 2-Chloro-3-methoxypyrazine . This 1.3 log unit difference corresponds to approximately a 20-fold higher octanol-water partition coefficient, which can influence passive membrane diffusion and cellular uptake in biological assays.

Lipophilicity (cLogP)
Data to verify
cLogP 2.85 vs. 1.56 (2-Chloro-3-methoxypyrazine)
Predicted log P difference may influence cellular assay permeability endpoints.
In silico prediction; experimental log D verification advised.
Medicinal Chemistry ADME Drug Design

Unique Orthogonal Acetal Reactivity

The dimethoxymethyl group functions as an acid-labile protected aldehyde, enabling selective deprotection under mild acidic conditions (e.g., HCl in THF/H₂O) to yield a reactive formyl group [1]. This orthogonal reactivity is absent in 2-Chloro-3-methylpyrazine and 2-Chloro-3-methoxypyrazine, which do not possess a latent aldehyde. This feature allows chemists to perform nucleophilic substitutions on the chloro position while preserving the aldehyde precursor for later-stage diversification.

Orthogonal acetal reactivity
Class-level
Dimethoxymethyl group is acid-labile protected aldehyde; deprotects to formyl.
Enables orthogonal synthesis where aldehyde compatibility is required during chloro substitution.
Acidic hydrolysis conditions; absent in methyl/methoxy analogs.
Protecting Group Chemistry Multi-Step Synthesis Heterocyclic Chemistry

Validated Pteridine Synthesis Intermediate

Dimethoxymethyl-substituted pyrazines are established intermediates in the synthesis of pteridines, as demonstrated by the use of 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine in the preparation of pterin-6-carboxaldehyde [1]. While this specific reference does not use 2-Chloro-3-dimethoxymethylpyrazine directly, it validates the broader utility of the dimethoxymethylpyrazine scaffold in accessing biologically relevant pteridine cores. The chloro substituent on the target compound provides an additional vector for further functionalization via nucleophilic aromatic substitution.

Pteridine synthesis utility
Class-level
Dimethoxymethylpyrazine scaffold validated in pteridine core synthesis.
Supports pteridine-focused medicinal chemistry campaigns as a starting scaffold.
Class-level inference; direct application may require optimization.
Pteridine Chemistry Heterocyclic Synthesis Pharmaceutical Intermediates

2-Chloro-3-dimethoxymethylpyrazine Application Scenarios


Synthesis of Pteridine Kinase Inhibitors

The validated role of dimethoxymethylpyrazines in pteridine synthesis [1] positions 2-Chloro-3-dimethoxymethylpyrazine as a strategic building block for medicinal chemistry campaigns targeting pteridine-dependent enzymes (e.g., kinases, oxidoreductases). The chloro group enables introduction of diverse amine substituents via SNAr chemistry, while the acetal can be unmasked to install aldehyde-derived functional groups.

Convergent Synthesis with Orthogonal Aldehyde Protection

When a synthetic route demands a masked aldehyde that remains inert during nucleophilic substitution at a chloroarene, 2-Chloro-3-dimethoxymethylpyrazine provides the necessary orthogonal protection [1]. This is particularly valuable in the assembly of complex heterocyclic frameworks where aldehyde compatibility is a limitation of simpler chloro-methylpyrazine analogs.

Lipophilicity-Driven SAR Exploration

The significantly higher cLogP of 2-Chloro-3-dimethoxymethylpyrazine (2.85) relative to 2-Chloro-3-methoxypyrazine (1.56) [1] makes it a useful probe for structure-activity relationship (SAR) studies investigating the impact of increased lipophilicity on cellular permeability and target engagement. Researchers can directly compare the dimethoxymethyl derivative against the methoxy analog to dissect contributions of lipophilicity to assay outcomes.

Application
Selection Property
Validation Focus
Pteridine kinase inhibitor synthesis
Dimethoxymethylpyrazine scaffold for pteridine assembly
Pteridine core construction and chloro SNAr reactivity
Convergent orthogonal aldehyde protection
Latent aldehyde protection during chloro substitution
Aldehyde deprotection compatibility and selectivity
Lipophilicity-driven SAR exploration
Lipophilicity differential for permeability studies
Cellular permeability and target engagement endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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